Structural Differentiation: Benzylsulfonyl vs. Phenylsulfonyl Substituent on the Piperidine Ring
The target compound features a distinctive benzylsulfonyl group on the piperidine nitrogen. The closest identifiable analog, 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole (CAS 1428363-47-6), possesses a phenylsulfonyl group instead . The benzylsulfonyl moiety introduces an additional methylene spacer, which alters the spatial orientation, electron density, and conformational flexibility of the sulfonyl group. In the broader class of N-sulfonyl thiazolylpiperidine derivatives patented for neurodegenerative disease treatment, variations in the sulfonyl substituent are explicitly described as modulating biological activity against α-synuclein toxicity [1]. However, no head-to-head quantitative activity data (e.g., IC50 values) are publicly available for either the target compound or this specific analog, as neither structure appears in peer-reviewed biological evaluations.
| Evidence Dimension | Sulfonyl substituent structure |
|---|---|
| Target Compound Data | N-Benzylsulfonyl-piperidine (C7H7O2S- group; molecular weight contribution: 155.2 g/mol) |
| Comparator Or Baseline | 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole (N-Phenylsulfonyl-piperidine; CAS 1428363-47-6; C6H5O2S- group; molecular weight contribution: 141.2 g/mol) |
| Quantified Difference | Difference of one methylene (-CH2-) unit; molecular weight difference of approx. 14 g/mol; increased lipophilicity (estimated ΔLogP ≈ +0.5 for benzyl vs. phenyl substitution) |
| Conditions | Structural comparison based on chemical formula and class-level SAR principles [1] |
Why This Matters
The increased lipophilicity and spatial extension from the benzyl group can significantly influence blood-brain barrier penetration and target binding, a critical factor for potential CNS applications.
- [1] US Patent 8,722,681 B2. N-sulfonyl thiazolylpiperazine derivatives and related N-sulfonyl heterocyclic derivatives for the treatment of neurodegenerative diseases. Issued May 13, 2014. View Source
